4-(2-Aminopropyl)-2,6-xylenol
Description
4-(2-Aminopropyl)-2,6-xylenol is a substituted phenol derivative characterized by a 2,6-dimethylphenol core with a 2-aminopropyl side chain at the para position. This structure confers unique physicochemical and pharmacological properties, distinguishing it from simpler arylalkylamines. The compound’s aromatic methyl groups enhance lipophilicity, while the phenolic hydroxyl and primary amine moieties contribute to polar interactions, influencing its solubility, bioavailability, and receptor affinity.
Properties
CAS No. |
24160-31-4 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(2-aminopropyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C11H17NO/c1-7-4-10(6-9(3)12)5-8(2)11(7)13/h4-5,9,13H,6,12H2,1-3H3 |
InChI Key |
ZXGDIDJCGJRCPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropyl)-2,6-xylenol typically involves the reaction of 2,6-dimethylphenol with 2-aminopropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminopropyl)-2,6-xylenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The aminopropyl group can be reduced to form the corresponding amine.
Substitution: The methyl groups can undergo electrophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen or nitro groups.
Scientific Research Applications
4-(2-Aminopropyl)-2,6-xylenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a neurotransmitter analog.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the production of polymers and resins due to its phenolic structure.
Mechanism of Action
The mechanism of action of 4-(2-Aminopropyl)-2,6-xylenol involves its interaction with various molecular targets and pathways. It can act as a central nervous system stimulant by promoting the release of neurotransmitters such as norepinephrine and dopamine. This is achieved through its action on adrenergic nerve terminals, leading to increased neurotransmitter release and subsequent stimulation of the central nervous system .
Comparison with Similar Compounds
Key Observations :
- The 2,6-dimethyl groups in this compound increase logP by ~0.8 units compared to HAM, suggesting enhanced membrane permeability but reduced aqueous solubility.
- MEX’s higher logP (2.8) reflects its phenoxy group’s hydrophobic contribution, though its solubility is the lowest among the compared compounds.
Pharmacological Activity
- Receptor Affinity: this compound’s bulky aromatic substituents may reduce binding to monoamine transporters (e.g., dopamine, norepinephrine) compared to AMP, which lacks steric hindrance. HAM exhibits adrenergic activity due to its hydroxyl group, acting as a mydriatic agent, whereas this compound’s methyl groups might redirect activity toward peripheral receptors .
- Metabolic Stability: The 2,6-dimethyl groups in this compound likely slow cytochrome P450-mediated oxidation compared to HAM, analogous to how rimantadine’s bulky alkyl group delays metabolism .
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